![molecular formula C21H23ClN2S B232235 1-[2-(3-chlorodibenzo[b,e]thiepin-11(6H)-ylidene)ethyl]-4-methylpiperazine](/img/structure/B232235.png)
1-[2-(3-chlorodibenzo[b,e]thiepin-11(6H)-ylidene)ethyl]-4-methylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(3-chlorodibenzo[b,e]thiepin-11(6H)-ylidene)ethyl]-4-methylpiperazine, also known as mCPP, is a psychoactive drug that belongs to the class of phenethylamines. This compound has been widely studied due to its potential therapeutic effects on various psychiatric disorders.
作用機序
The mechanism of action of 1-[2-(3-chlorodibenzo[b,e]thiepin-11(6H)-ylidene)ethyl]-4-methylpiperazine is not fully understood. However, it is believed that this compound acts as a partial agonist at the 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood, appetite, and sleep. It has also been suggested that this compound may increase the release of serotonin, which can lead to its anxiogenic and hallucinogenic effects.
Biochemical and Physiological Effects
MCPP has been shown to have various biochemical and physiological effects. It increases the release of serotonin, which can lead to its anxiogenic and hallucinogenic effects. Additionally, this compound has been shown to increase heart rate, blood pressure, and body temperature.
実験室実験の利点と制限
One of the advantages of using 1-[2-(3-chlorodibenzo[b,e]thiepin-11(6H)-ylidene)ethyl]-4-methylpiperazine in lab experiments is that it has a well-established synthesis method, and the compound is readily available. Additionally, this compound has been shown to have anxiogenic and hallucinogenic effects, which can be useful in studying anxiety disorders and depression. However, one of the limitations of using this compound in lab experiments is that it has limited selectivity for the 5-HT2A and 5-HT2C receptors, which can lead to non-specific effects.
将来の方向性
There are several future directions for the study of 1-[2-(3-chlorodibenzo[b,e]thiepin-11(6H)-ylidene)ethyl]-4-methylpiperazine. One direction is to investigate the potential therapeutic effects of this compound on various psychiatric disorders such as depression, anxiety, and obsessive-compulsive disorder. Another direction is to explore the mechanism of action of this compound in more detail to gain a better understanding of its anxiogenic and hallucinogenic effects. Additionally, future studies could focus on developing more selective agonists for the 5-HT2A and 5-HT2C receptors to overcome the limitations of this compound.
Conclusion
In conclusion, this compound is a psychoactive drug that has been widely studied for its potential therapeutic effects on various psychiatric disorders. The synthesis of this compound is well-established, and the compound has been shown to have anxiogenic and hallucinogenic effects. However, the mechanism of action of this compound is not fully understood, and the compound has limited selectivity for the 5-HT2A and 5-HT2C receptors. Future studies could focus on investigating the potential therapeutic effects of this compound, exploring its mechanism of action, and developing more selective agonists for the 5-HT2A and 5-HT2C receptors.
合成法
The synthesis of 1-[2-(3-chlorodibenzo[b,e]thiepin-11(6H)-ylidene)ethyl]-4-methylpiperazine involves the reaction of 3-chlorodibenzo[b,e]thiepin-11(6H)-one and 1-(2-aminoethyl)-4-methylpiperazine. The reaction is carried out in the presence of a catalyst and a solvent. The yield of this compound is usually high, and the compound can be purified using various methods.
科学的研究の応用
MCPP has been studied extensively for its potential therapeutic effects on various psychiatric disorders such as depression, anxiety, and obsessive-compulsive disorder. It has been found to have anxiogenic and hallucinogenic effects, which can be useful in the treatment of anxiety disorders and depression. Additionally, 1-[2-(3-chlorodibenzo[b,e]thiepin-11(6H)-ylidene)ethyl]-4-methylpiperazine has been shown to increase the release of serotonin, which is a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep.
特性
分子式 |
C21H23ClN2S |
|---|---|
分子量 |
370.9 g/mol |
IUPAC名 |
1-[(2Z)-2-(3-chloro-6H-benzo[c][1]benzothiepin-11-ylidene)ethyl]-4-methylpiperazine |
InChI |
InChI=1S/C21H23ClN2S/c1-23-10-12-24(13-11-23)9-8-19-18-5-3-2-4-16(18)15-25-21-14-17(22)6-7-20(19)21/h2-8,14H,9-13,15H2,1H3/b19-8- |
InChIキー |
UFCNCLSIWYRAOP-UWVJOHFNSA-N |
異性体SMILES |
CN1CCN(CC1)C/C=C/2\C3=C(C=C(C=C3)Cl)SCC4=CC=CC=C42 |
SMILES |
CN1CCN(CC1)CC=C2C3=C(C=C(C=C3)Cl)SCC4=CC=CC=C42 |
正規SMILES |
CN1CCN(CC1)CC=C2C3=C(C=C(C=C3)Cl)SCC4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1]Benzothieno[3',2':4,5]thieno[2,3-c]tetraazolo[1,5-a]quinoline](/img/structure/B232159.png)
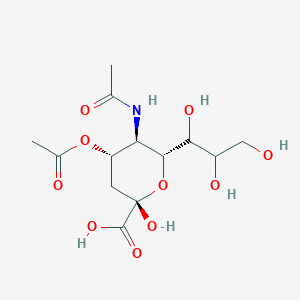
![1-[3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]-3-piperidinecarboxamide](/img/structure/B232171.png)

![2-Anilino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B232179.png)
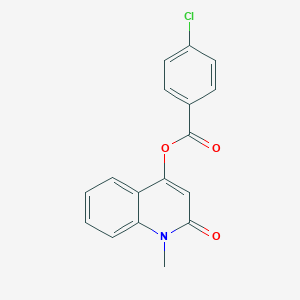
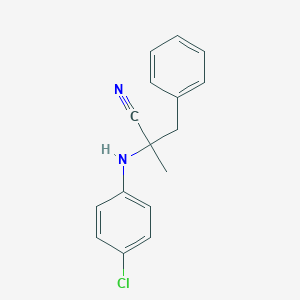
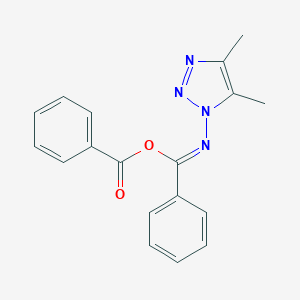
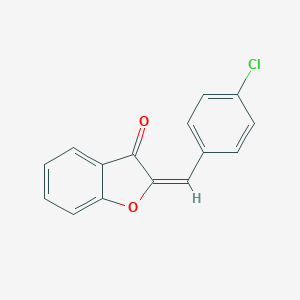


![2-[3-(Trifluoromethyl)anilino]nicotinamide](/img/structure/B232202.png)
![N-[(3,4-dimethoxyphenyl)methyl]benzamide](/img/structure/B232207.png)
